molecular formula C22H18FN3O3S B11121871 (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11121871
M. Wt: 423.5 g/mol
InChI Key: POGKMLQMMNUQQK-UZYLVVNOSA-N
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Description

The compound (5Z)-5-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused to a thiazole ring, along with various substituents such as ethoxy, methoxy, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazines, thioureas, and various aldehydes . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolothiazoles with different substituents, such as:

Uniqueness

The uniqueness of (5Z)-5-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H18FN3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(E)-2-(4-fluorophenyl)ethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H18FN3O3S/c1-3-29-17-10-6-15(12-18(17)28-2)13-19-21(27)26-22(30-19)24-20(25-26)11-7-14-4-8-16(23)9-5-14/h4-13H,3H2,1-2H3/b11-7+,19-13-

InChI Key

POGKMLQMMNUQQK-UZYLVVNOSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=C(C=C4)F)S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=C(C=C4)F)S2)OC

Origin of Product

United States

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